

Navigating the Biological Specificity of 3-Pyridinesulfonic Acid: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Pyridinesulfonic acid

Cat. No.: B189471

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A comprehensive review of available data reveals a notable absence of direct cross-reactivity studies for **3-Pyridinesulfonic acid** in broad biological assays. As a key starting material in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan, its biological profile is of significant interest. This guide summarizes the current state of knowledge, provides context through related compounds, and outlines the methodologies that would be required for a thorough assessment of its cross-reactivity.

Comparative Overview of Pyridinesulfonic Acid Isomers

While direct cross-reactivity data is sparse, a comparison of the known applications and biological contexts of the three main isomers of pyridinesulfonic acid can provide some initial insights for researchers.

Isomer	CAS Number	Key Applications & Biological Context	Known Biological Interactions
2-Pyridinesulfonic acid	15103-48-7	Heterocyclic building block in chemical synthesis.[1] A silver complex has been investigated for DNA binding, topoisomerase I inhibition, antimicrobial, and anticancer activities.[2]	Silver complex shows interaction with DNA and topoisomerase I.[2]
3-Pyridinesulfonic acid	636-73-7	Key intermediate in the synthesis of Vonoprazan.[2] Investigated as a structural analog of nicotinic acid in cholesterol synthesis studies.[3]	Reduces hepatic cholesterol synthesis in rats but lacks overall cholesterol-lowering activity and does not interfere with nicotinic acid metabolism.[3]
4-Pyridinesulfonic acid	5402-20-0	Organic synthetic reagent for preparing 4-dimethylaminopyridine and its derivatives, and in the preparation of hydrogen sensor elements.[4]	No specific biological interactions are prominently documented in the reviewed literature.

Biological Context of 3-Pyridinesulfonic Acid

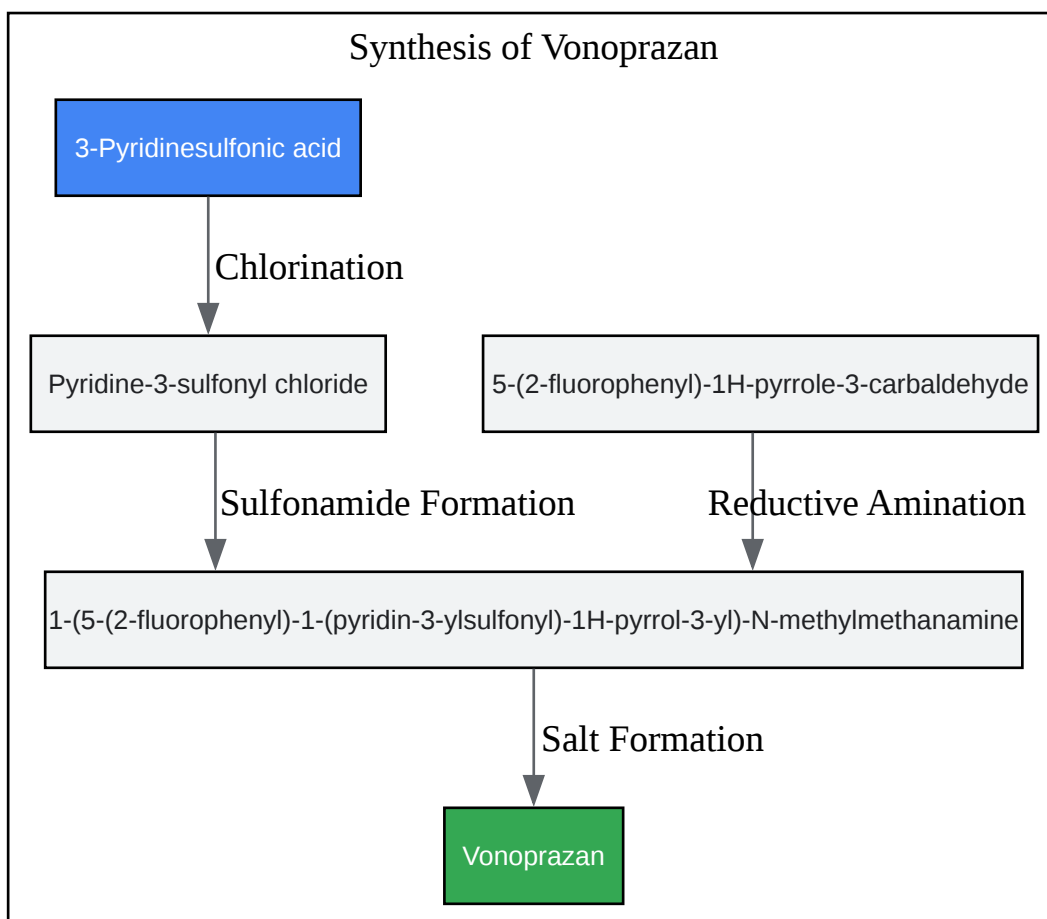
Role in Cholesterol Synthesis Research

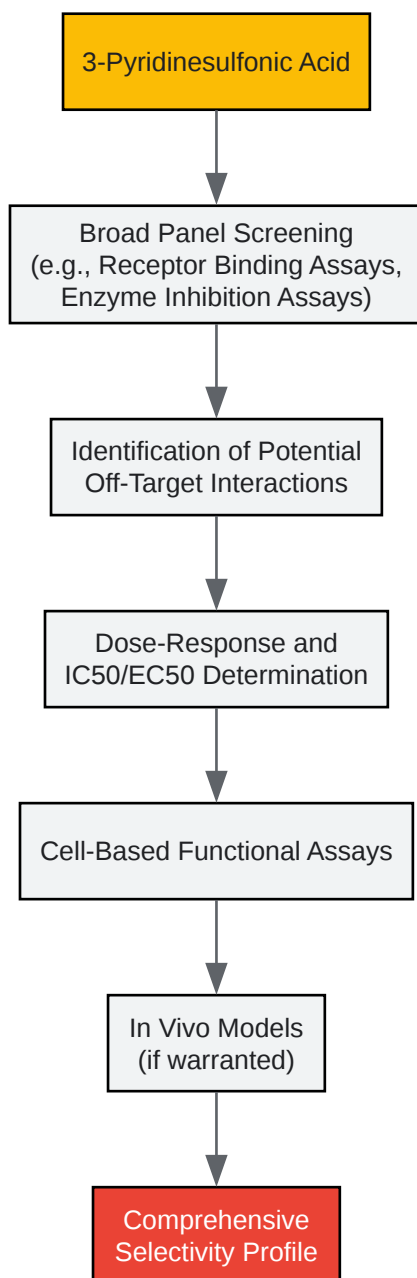
Early studies explored **3-Pyridinesulfonic acid** as a structural analog of nicotinic acid. Research in rats indicated that it can significantly reduce the synthesis of cholesterol in the

liver. However, this effect did not translate to a reduction in overall serum cholesterol levels. Notably, the studies also showed that **3-Pyridinesulfonic acid** does not interfere with the metabolic pathways of nicotinic acid, suggesting a degree of specificity in its action, or lack thereof, on related pathways.[3]

From Intermediate to Active Pharmaceutical Ingredient: The Vonoprazan Story

The primary contemporary relevance of **3-Pyridinesulfonic acid** in a biological context is its role as a crucial building block in the synthesis of Vonoprazan, a potent inhibitor of the gastric $H^+,K^+-ATPase$.





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